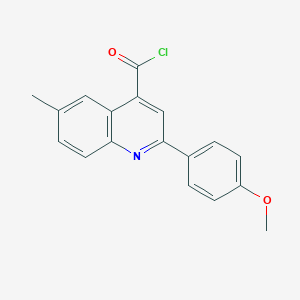
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene
Overview
Description
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. Organofluorine compounds are known for their unique properties, which make them valuable in various fields such as agrochemistry, drug discovery, and materials science .
Preparation Methods
One common method is the direct fluorination of the corresponding benzene derivative using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) . Another approach involves the use of perfluoroalkylation reactions, where perfluoroalkyl groups are introduced into the benzene ring using reagents like perfluoroalkyl iodides or bromides . Industrial production methods often employ large-scale fluorination processes under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.
Aromatic Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene exerts its effects is primarily related to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules . The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions . These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene can be compared with other fluorinated benzene derivatives, such as:
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has a similar structure but with fluorine atoms at different positions on the benzene ring.
1-(1,1-Difluoropropyl)-2,3-difluorobenzene: Another similar compound with fluorine atoms at the 2 and 3 positions.
Properties
IUPAC Name |
1-(1,1-difluoropropyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-2-9(13,14)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIYOZRBHHWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)


![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)
